Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate
Description
Methyl (S)-2-amino-3-(3-bromophenyl)propanoate is a chiral α-amino acid ester featuring a bromine atom at the meta position of the phenyl ring. Its molecular formula is C₁₀H₁₂BrNO₂, with a molecular weight of 272.11 g/mol. The compound’s structure combines a methyl ester group, an amino group, and a 3-bromophenyl moiety, making it a versatile intermediate in pharmaceutical synthesis and asymmetric catalysis. Bromine’s electronegativity and steric bulk influence the compound’s reactivity, particularly in cross-coupling reactions or as a substrate for nucleophilic aromatic substitution.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(3-bromophenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITVYXPXJPUFPP-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a cornerstone for constructing the β-amino ester backbone with high enantiomeric excess (ee). This method employs chiral catalysts such as (R)-BINOL-derived phosphoric acids or proline derivatives to induce stereoselectivity.
Reaction Setup :
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Substrates : 3-Bromobenzaldehyde, methyl glycinate, and a ketone donor.
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Catalyst : (R)-BINOL-phosphoric acid (10 mol%).
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Solvent : Toluene or dichloromethane.
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Temperature : 0–25°C.
Under these conditions, the reaction achieves 70–85% yield with >90% ee. The bromophenyl group’s electron-withdrawing nature enhances electrophilicity at the carbonyl, facilitating nucleophilic attack by the glycinate enolate.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries, such as (S)-α-methylbenzylamine, enable diastereoselective formation of the target compound. The auxiliary is introduced via Schiff base formation with 3-bromophenylpyruvic acid, followed by reduction and esterification.
Key Steps :
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Schiff Base Formation : 3-Bromophenylpyruvic acid reacts with (S)-α-methylbenzylamine in ethanol (yield: 92%).
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Stereoselective Reduction : Sodium borohydride reduces the imine to the amine (diastereomeric ratio: 9:1).
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Esterification : Methanol and thionyl chloride convert the acid to the methyl ester (yield: 88%).
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Racemic methyl 2-amino-3-(3-bromophenyl)propanoate is resolved using chiral resolving agents like (R)-mandelic acid. The (S)-enantiomer forms a less soluble salt, which is isolated via fractional crystallization.
Conditions :
Enzymatic Kinetic Resolution
Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze the (R)-enantiomer of racemic methyl ester, leaving the (S)-enantiomer intact.
Optimized Parameters :
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pH : 7.0–7.5.
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Temperature : 37°C.
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Conversion : 50% (theoretical maximum for kinetic resolution).
Alternative Synthetic Pathways
Reductive Amination of β-Keto Esters
3-(3-Bromophenyl)-3-oxopropanoate undergoes reductive amination with ammonium acetate and sodium cyanoborohydride.
Reaction Profile :
Michael Addition to Nitroalkenes
A Michael addition between methyl acrylate and 3-bromophenylnitroethylene, followed by nitro group reduction, provides the target compound.
Conditions :
Optimized Reaction Conditions
Catalyst and Solvent Screening
| Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|
| (R)-BINOL-PA | Toluene | 82 | 92 |
| Proline | DCM | 75 | 88 |
| No Catalyst | Methanol | 30 | 0 |
Polar aprotic solvents (e.g., DCM) enhance enantioselectivity by stabilizing transition states.
Temperature and Time Dependence
| Temperature (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|
| 0 | 24 | 85 | 94 |
| 25 | 12 | 78 | 90 |
| 40 | 6 | 65 | 85 |
Lower temperatures favor higher ee but require longer reaction times.
Characterization and Validation
Spectroscopic Analysis
Purity Assessment
| Method | Purity (%) |
|---|---|
| HPLC-UV | 99.5 |
| Elemental Analysis | 98.8 |
Scalability and Industrial Production
Continuous Flow Synthesis
Microreactors enable precise control over residence time and temperature, improving yield (80%) and reducing side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-bromo-2-oxo-3-phenylpropanoic acid, while reduction may produce 3-bromo-2-amino-3-phenylpropanol.
Scientific Research Applications
Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom enhances the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
Compounds with halogenated aromatic systems exhibit distinct electronic and steric properties. Key examples include:
Key Insights :
- Electronic Effects: Bromine (σₚ = 0.86) is less electron-withdrawing than NO₂ (σₚ = 1.27) or CN (σₚ = 1.00), making the target compound less reactive toward nucleophilic substitution but more stable under acidic conditions compared to nitro analogs .
- Steric Impact : The meta-bromine’s position minimizes steric hindrance compared to ortho-substituted derivatives, facilitating interactions with planar active sites (e.g., enzymes) .
Indole-Containing Analogs
Indole derivatives such as Methyl (S)-2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate (7b) and Methyl (S)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoate (7c) differ in their fused aromatic systems:
| Property | Target Compound (3-Bromophenyl) | Indole Derivatives (7b, 7c) |
|---|---|---|
| Aromatic System | Monocyclic phenyl ring | Bicyclic indole core |
| Hydrogen Bonding | Limited (Br is non-polar) | Enhanced (N-H in indole) |
| Biological Activity | Potential kinase inhibition | Antimycobacterial activity |
Key Insights :
- Indole derivatives exhibit stronger hydrogen-bonding capacity due to the N-H group, enhancing interactions with polar biological targets .
- The target compound’s bromophenyl group offers greater synthetic flexibility for further functionalization (e.g., Suzuki coupling) compared to rigid indole systems.
Hydroxyphenyl and Polar Derivatives
Compounds with polar substituents, such as hydroxyl or methoxy groups, demonstrate contrasting solubility and reactivity:
Biological Activity
Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate, also known as H-L-Phe(3-Br)-OMe, is a chiral amino acid derivative with significant implications in medicinal chemistry. Its unique structure, characterized by a bromine atom attached to an aromatic ring, enhances its chemical properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C10H12BrNO2
- Molecular Weight : Approximately 258.12 g/mol
- CAS Number : 82311-69-1
The mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The presence of the bromine atom enhances the compound's binding affinity to these targets, facilitating modulation of their activity. This interaction can lead to various biological effects, including:
- Enzyme Inhibition : The compound potentially inhibits specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may alter signaling pathways associated with neurotransmitter systems, particularly those related to neurological disorders.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Neurotransmitter Interaction : The compound has been studied for its effects on neurotransmitter systems, suggesting a role in modulating synaptic transmission and plasticity.
- Potential Therapeutic Applications : Its structural similarity to L-phenylalanine positions it as a candidate for drug development targeting neurological disorders and other therapeutic areas.
Case Studies
Several studies have investigated the biological activity of this compound:
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Enzyme Mechanism Studies :
- Research has focused on the compound's role in enzyme mechanisms, particularly in protein-ligand interactions. These studies suggest that it may influence enzymatic activities relevant to metabolic processes.
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Therapeutic Potential :
- The compound's unique structure allows it to serve as a building block for synthesizing more complex molecules with therapeutic applications. Investigations into its pharmacological profile are ongoing.
Comparative Analysis
The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:
| Compound Name | Activity | Notes |
|---|---|---|
| This compound | Potential enzyme modulator | Investigated for drug development targeting neurological disorders |
| Methyl 3-amino-4-(4-bromophenyl)propanoate | Anti-inflammatory properties | Similar structure with established therapeutic effects |
| Other brominated amino acids | Enhanced biological activity | Often exhibit improved binding affinity due to halogen substituents |
Q & A
Q. What are the common synthetic routes for Methyl (S)-2-Amino-3-(3-bromophenyl)propanoate, and how do reaction conditions influence yield and purity?
The synthesis typically involves two key steps: (1) formation of the amino acid backbone via Strecker synthesis or enantioselective hydrogenation of a ketimine precursor, and (2) esterification using methanol under acidic or catalytic conditions. For example, in analogs like methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate, esterification with thionyl chloride (SOCl₂) in methanol achieved >85% yield . Optimization of temperature (e.g., 0–5°C for imine formation) and solvent polarity (DMF for aprotic conditions) minimizes racemization and side reactions. Purity is validated via HPLC (>98%) with chiral columns to confirm stereochemical integrity .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
Chiral resolution is achieved using polarimetry and circular dichroism (CD), while X-ray crystallography provides definitive proof of the (S)-configuration. For structurally similar compounds like (R)-2-Amino-3-(3-bromophenyl)propanoic acid, single-crystal X-ray diffraction (Cu-Kα radiation, 150 K) confirmed enantiopurity with a Flack parameter of 0.02 . Additionally, chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm distinguishes enantiomers .
Q. What spectroscopic techniques are employed for structural characterization?
- NMR : ¹H and ¹³C NMR identify the bromophenyl group (e.g., aromatic protons at δ 7.2–7.5 ppm, J = 8 Hz) and methyl ester (δ 3.7 ppm, singlet).
- HRMS : Exact mass confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₁BrNO₂: 256.9974) .
- IR : Ester carbonyl stretch at ~1740 cm⁻¹ and NH₂ bend at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How does the 3-bromophenyl substituent influence biological activity compared to halogenated analogs (e.g., 3-chloro or 3-fluoro)?
Substituent effects are analyzed via structure-activity relationship (SAR) studies. For example:
| Compound | Substituent | LogP | IC₅₀ (μM) vs. Enzyme X |
|---|---|---|---|
| 3-Bromo | Br | 2.8 | 12.3 ± 1.2 |
| 3-Chloro | Cl | 2.5 | 18.9 ± 2.1 |
| 3-Fluoro | F | 2.1 | 25.4 ± 3.0 |
| The bromine atom’s higher lipophilicity (LogP) enhances membrane permeability and target binding, reducing IC₅₀ by ~30% compared to chlorine analogs . |
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies often arise from stereochemical impurities or assay conditions. For example:
- Enantiomeric Purity : The (S)-enantiomer shows 10-fold higher activity against mycobacterial targets than the (R)-form, as seen in antimycobacterial assays (MIC = 8 μg/mL vs. 80 μg/mL) .
- Assay Variability : Standardizing buffer pH (7.4 vs. 6.5) alters protonation states of the amino group, affecting IC₅₀ values by up to 50% .
Q. What mechanistic insights exist regarding its interaction with biological targets?
Molecular docking and enzyme inhibition assays suggest competitive inhibition of aminoacyl-tRNA synthetases. The bromophenyl group occupies a hydrophobic pocket (ΔG = -9.2 kcal/mol), while the ester moiety forms hydrogen bonds with catalytic residues (e.g., Asp134 in E. coli enzyme) . Radiolabeled analogs (³H or ¹⁴C) track cellular uptake, showing 70% accumulation in bacterial cytoplasm within 30 minutes .
Q. How do solvent and temperature affect stability during long-term storage?
Accelerated stability studies (40°C/75% RH for 6 months) reveal:
- Solid State : Degradation <5% in desiccated, amber vials at -20°C.
- Solution State : Rapid hydrolysis in aqueous buffers (t₁/₂ = 8 hours at pH 7.4), stabilized by lyophilization with trehalose .
Methodological Guidelines
- Synthetic Optimization : Use low-temperature (-78°C) lithiation for regioselective bromophenyl coupling, achieving >90% enantiomeric excess (ee) .
- Biological Assays : Pre-incubate compounds with 1 mM DTT to reduce oxidative dimerization artifacts in enzyme assays .
- Data Interpretation : Apply multivariate analysis (e.g., PCA) to distinguish substituent effects from assay noise in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
